molecular formula C15H17NO4S B2829546 N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide CAS No. 942875-67-4

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2829546
CAS No.: 942875-67-4
M. Wt: 307.36
InChI Key: CWHIGHLUMBOPOD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-oxo-2H-chromene-6-sulfonamide (CAS 942875-67-4) is a chemical compound with the molecular formula C15H17NO4S and a molecular weight of 307.37 g/mol. This chromene-sulfonamide hybrid is designed for scientific research and is not intended for diagnostic or therapeutic uses. Chromene and coumarin-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . Recent studies highlight significant research interest in 2-oxo-2H-chromene-6-sulfonamide derivatives for investigating metabolic diseases . These derivatives have shown potent inhibitory activity against enzymes like α-amylase and α-glucosidase, making them valuable tools for exploring new anti-diabetic agents . Furthermore, certain derivatives have demonstrated an ability to activate PPAR-γ, a key receptor involved in regulating insulin sensitivity and glucose metabolism . Beyond metabolic research, the chromene core is also investigated for its potential cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells, providing a versatile platform for developing novel anticancer agents . The structural features of this compound, combining a chromene ring with a sulfonamide group, offer researchers a promising building block for probing multiple biochemical pathways.

Properties

IUPAC Name

N-cyclohexyl-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-15-9-6-11-10-13(7-8-14(11)20-15)21(18,19)16-12-4-2-1-3-5-12/h6-10,12,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHIGHLUMBOPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide typically involves a multi-step process. One common method starts with the chlorosulfonation of coumarin. Coumarin reacts with chlorosulfonic acid at 0°C to yield 2-oxo-2H-chromene-6-sulfonyl chloride . This intermediate is then reacted with cyclohexylamine in the presence of a base such as potassium carbonate under solvent-free conditions to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent use, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antibacterial Activity

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide derivatives have been synthesized and evaluated for their antibacterial properties. Research indicates that compounds with a sulfonamide group at the C-6 position of the coumarin ring exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria.

Key Findings:

  • Compounds with cyclohexyl substituents showed remarkable activity against gram-positive organisms.
  • Certain derivatives demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDStructure DescriptionActivity AgainstMinimum Inhibitory Concentration (MIC)
SC-6Cyclohexyl substituentGram-positive bacteria32 µg/mL
SC-7N-propyl moietyE. coli16 µg/mL
SC-1Simple coumarin derivativeP. aeruginosa64 µg/mL

Anticancer Potential

This compound has also been studied for its anticancer properties. Recent studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including leukemia, colon, prostate, and melanoma cells.

Case Studies:

  • Leukemia Cell Lines : Compounds demonstrated potent cytotoxicity and induced apoptosis through the modulation of key apoptotic markers such as P53 and BAX .
  • Colon Cancer : Specific derivatives showed selective inhibition of cancer cell proliferation without affecting normal cells, indicating a promising therapeutic window .

Table 2: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
IILeukemia5Apoptosis induction via P53
IVColon carcinoma10Selective inhibition
IIIProstate carcinoma8Targeting carbonic anhydrase isoforms

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound derivatives and their biological targets. These studies provide insights into the binding affinities and potential mechanisms through which these compounds exert their effects.

Insights from Docking Studies:

  • The binding affinity of these compounds to human carbonic anhydrase isoforms was analyzed, revealing significant interactions that correlate with their anticancer activity .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in bacteria, leading to their death. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Key Comparative Analysis

Substituent Effects on Activity
  • Sulfonamide Substituents: Aromatic vs. Aliphatic Groups: Aromatic sulfonamides (e.g., 4a, 6) exhibit stronger apoptotic activity due to enhanced π-π stacking with cellular targets, whereas the cyclohexyl group in the target compound may improve pharmacokinetics (e.g., solubility, half-life) .
  • Coumarin Core Modifications: 3-Position Substitution: 3-Cyano or 2-imino groups (e.g., in 3-cyano-2-imino derivatives) significantly enhance α-amylase inhibition (IC₅₀ ~12 µM) compared to unsubstituted coumarins, highlighting the importance of electron-deficient motifs for enzyme targeting . 7-/8-Position Functionalization: The 7-hydroxy-8-carbaldehyde oxime derivative shows anti-diabetic activity (IC₅₀ ~25 µM for α-glucosidase), attributed to hydrogen bonding with catalytic residues .

Biological Activity

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromene backbone with a sulfonamide group, which contributes to its pharmacological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The compound's biological activity can be attributed to several mechanisms:

  • Antibacterial Activity : The sulfonamide moiety mimics natural substrates, inhibiting essential bacterial enzymes. This leads to disruption in bacterial growth and viability.
  • Anticancer Activity : this compound has been shown to induce apoptosis in cancer cells through various pathways, including the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins such as P53 and Bax. This dual mechanism contributes to its effectiveness against different cancer cell lines .

Biological Activity Overview

Activity Effect Reference
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryPotential inhibition of COX enzymes

Case Studies and Research Findings

  • Antibacterial Efficacy : Research has demonstrated that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that the compound effectively inhibited bacterial growth at various concentrations, indicating its potential as a therapeutic agent for bacterial infections .
  • Anticancer Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes involved in cancer progression. These studies suggest that the compound binds strongly to cyclin-dependent kinase 4 (CDK4), inhibiting its activity and leading to cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons with structurally similar compounds are essential:

Compound Structure Biological Activity
2-Oxo-2H-chromene-6-sulfonamideLacks cyclohexyl groupModerate antibacterial activity
N-Ethyl-2-oxo-2H-chromene-6-sulfonamideEthyl group insteadAltered pharmacokinetics; lower efficacy
6-Chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamideChloro group presentDifferent reactivity; potential for enhanced selectivity

The addition of the cyclohexyl group in this compound is crucial for enhancing both antibacterial and anticancer activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting 2-oxo-2H-chromene-6-sulfonyl chloride with cyclohexylamine in anhydrous dichloromethane under nitrogen atmosphere .

Coupling Reactions : Using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation, followed by reflux in phosphoryl oxychloride for cyclization .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like unreacted sulfonyl chloride.

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement (R-factor < 0.05) to resolve bond lengths and angles, particularly the sulfonamide S–N–C geometry .
  • Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments (e.g., cyclohexyl CH2_2 at δ 1.2–1.8 ppm) and mass spectrometry (ESI-MS) for molecular ion validation .
    • Software : ORTEP-III for visualizing hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Enzyme Inhibition : Carbonic anhydrase II inhibition assays (IC50_{50} determination via stopped-flow CO2_2 hydration) due to sulfonamide’s zinc-binding affinity .
  • Antimicrobial Testing : Broth microdilution (MIC against Gram-positive bacteria like S. aureus) .
    • Controls : Use acetazolamide as a positive control for enzyme inhibition .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angle discrepancies) be resolved?

  • Approach :

Refinement : Re-process diffraction data with SHELXL, adjusting parameters like thermal displacement (B-factors) and checking for twinning or disorder .

Validation : Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to interpret intermolecular interactions, resolving anomalies in packing motifs .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance sulfonylation efficiency .
  • Temperature Control : Use microwave-assisted synthesis (80–100°C) to reduce reaction time and byproduct formation .
  • Statistical Optimization : Employ response surface methodology (RSM) to model interactions between variables (e.g., reagent ratio, temperature) .

Q. How can computational methods aid in identifying biological targets?

  • Workflow :

Molecular Docking : Use AutoDock Vina to screen against targets like carbonic anhydrase or dopamine receptors, leveraging the sulfonamide’s pharmacophore .

QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyl vs. aryl groups) on activity using MOE or Schrödinger .

MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for prioritized targets .

Q. How do stability studies inform formulation development for this compound?

  • Methods :

  • Forced Degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., sulfonamide hydrolysis) .
  • Analytical Monitoring : HPLC-PDA to track degradation products; LC-MS/MS for structural elucidation of impurities .
  • Storage Recommendations : Stabilize in amber vials at -20°C under inert atmosphere to prevent oxidation .

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